6-(Propylthio)purine

描述

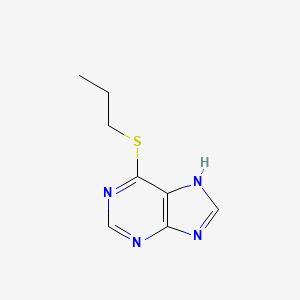

6-(Propylthio)purine is a purine derivative with the molecular formula C8H10N4S. It is characterized by the presence of a propylthio group attached to the sixth position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Propylthio)purine typically involves the reaction of purine with propylthiol in the presence of a suitable catalyst. One common method includes the use of dimethylformamide (DMF) as a solvent and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 6-(Propylthio)purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted purine derivatives.

科学研究应用

Anticancer Properties

6-(Propylthio)purine and its derivatives have been extensively studied for their anticancer activities. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms.

Case Studies and Findings

- Inhibition of Lung Cancer Cells : A study synthesized a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines, which exhibited significant antiproliferative effects against human lung cancer cells (A549). One derivative showed an IC50 value of 2.80 μM against A549 cells while demonstrating selectivity for normal cells (GES-1) with an IC50 of 303.03 μM, indicating potential for targeted therapy .

- Targeting Multiple Cancer Types : Another investigation reported that 6-substituted purine analogues demonstrated strong anticancer activity across various human cancer cell lines, including prostate (PC-3) and breast (MCF7) cancers. The compounds exhibited IC50 values under 10 μM, suggesting their efficacy in reducing tumor cell proliferation .

Apoptosis Induction

- Intrinsic Pathway Activation : Research has shown that certain derivatives can induce apoptosis in cancer cells through the intrinsic pathway, which is mediated by mitochondrial signals . This suggests that these compounds could be effective in triggering programmed cell death in malignant cells.

Signal Transduction Modulation

- Kinase Interaction : Some studies have highlighted the ability of this compound analogues to interact with kinases involved in cell signaling. For instance, one derivative showed extensive binding interactions with Anaplastic Lymphoma Kinase (ALK), affecting pathways that regulate cell growth and survival .

Structural Modifications and SAR Studies

The structure-activity relationship (SAR) studies of this compound derivatives reveal that modifications at specific positions can significantly enhance their biological activity.

Key Structural Insights

- Position-Specific Modifications : Variations at positions 6, 8, and 9 of the purine core have been explored to optimize anticancer activity. For example, substituents at position 9 have been shown to improve selectivity and potency against specific cancer types .

- Synthesis of New Derivatives : Researchers have synthesized novel derivatives by incorporating different functional groups at strategic positions on the purine ring. These modifications have led to enhanced selectivity for cancer cells while minimizing toxicity to normal cells .

Broader Therapeutic Applications

Beyond oncology, the applications of this compound extend into other therapeutic areas:

- Antiviral Activity : Some purine analogues exhibit antiviral properties, potentially serving as agents against viral infections by interfering with viral replication processes .

- Metabolic Regulation : The ability of purines to modulate metabolic pathways suggests potential applications in treating metabolic disorders and conditions linked to purine metabolism .

作用机制

The mechanism of action of 6-(Propylthio)purine involves its interaction with specific molecular targets. It can inhibit enzymes involved in nucleic acid metabolism, thereby affecting DNA and RNA synthesis. The compound may also interfere with signaling pathways by binding to purine receptors, leading to altered cellular responses .

相似化合物的比较

6-Mercaptopurine: Another purine derivative with a thiol group at the sixth position.

6-Thioguanine: Similar structure with a thioguanine group.

Hypoxanthine: A naturally occurring purine derivative with a hydroxyl group at the sixth position.

Uniqueness: 6-(Propylthio)purine is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with biological targets compared to other purine derivatives .

生物活性

6-(Propylthio)purine is a purine analogue that has garnered attention for its potential biological activities, particularly in the realm of oncology. This compound exhibits various pharmacological properties, including anticancer effects, which have been explored through numerous studies. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, efficacy against different cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of substituted purines, characterized by a propylthio group at the 6-position of the purine ring. This modification is crucial for enhancing the compound's biological activity compared to unmodified purines.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its derivatives. The following table summarizes key findings from various research efforts:

The anticancer activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : Many studies indicate that this compound can trigger programmed cell death in various cancer cell lines through intrinsic pathways.

- Cell Cycle Arrest : It has been shown to halt the cell cycle in specific phases, preventing cancer cells from proliferating.

- Inhibition of Tumor Migration : Some derivatives have demonstrated the ability to inhibit the migration of cancer cells, which is crucial for metastasis prevention.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be significantly influenced by structural modifications:

- Substituents at Position 6 : Variations in substituents at this position can enhance or diminish biological activity.

- Positioning of Functional Groups : The presence and location of functional groups such as carboxamide or piperazine appendages have been linked to increased potency against specific cancer types.

Study on Lung Cancer

A notable study conducted by Huang et al. synthesized a series of derivatives based on this compound and evaluated their antiproliferative activities against lung cancer cell lines (A549). One derivative exhibited an IC50 value of 2.80 μM against A549 cells while showing significantly reduced toxicity towards normal cells (IC50 = 303.03 μM). This selective action highlights the potential for developing targeted therapies based on this compound .

Triple-Negative Breast Cancer Research

In another study focusing on triple-negative breast cancer, researchers synthesized new purine analogues that included modifications at the 6-position similar to those found in this compound. These compounds were found to significantly reduce cell viability in MDA MB231 cells with an IC50 value as low as 0.166 μM, indicating strong anticancer potential compared to existing treatments like paclitaxel .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-(Propylthio)purine, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 6-chloropurine with propanethiol under alkaline conditions. Key factors include solvent polarity (e.g., DMF vs. ethanol), reaction temperature (60–90°C), and catalyst selection (e.g., K₂CO₃ or NaH). Yield optimization requires rigorous control of moisture and oxygen levels to prevent side reactions like oxidation of the thioether group. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structural integrity .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1–13) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC-UV at 254 nm, with kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include controls with inert atmospheres (N₂) to isolate oxidative degradation pathways. Data should be validated using triplicate runs and statistical tools like ANOVA for significance testing .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer : Use H NMR (δ 8.5–8.7 ppm for purine protons; δ 3.1–3.3 ppm for SCH₂ protons), C NMR (δ 120–150 ppm for aromatic carbons), and HRMS (expected [M+H]⁺ at m/z 195.07). IR spectroscopy can confirm C-S stretches (~650 cm⁻¹). Cross-validate with literature data and reference compounds to avoid misassignment. For reproducibility, document solvent, instrument calibration, and shimming protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Perform meta-analysis of existing studies, stratifying data by cell line (e.g., HeLa vs. HEK293), assay conditions (e.g., serum concentration), and compound purity (>95% by HPLC). Use standardized positive controls (e.g., 6-mercaptopurine) and validate findings with orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Address confounding variables via multivariate regression analysis .

Q. What computational strategies are effective for predicting the interaction of this compound with enzymatic targets like purine nucleoside phosphorylase (PNP)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using PNP crystal structures (PDB ID: 1V48). Parameterize the ligand with GAFF2 force fields and validate binding poses via free-energy perturbation (FEP) calculations. Cross-reference with experimental IC₅₀ values and mutagenesis data to refine predictive models .

Q. How can isotopic labeling (e.g., C or S) be utilized to trace metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Synthesize S-labeled analogs via reaction of 6-chloropurine with S-propanethiol. Administer tracer doses to hepatocyte cultures and track metabolites using LC-MS/MS. Quantitate isotopic enrichment with Skyline software and map metabolic pathways (e.g., methylation, oxidation) via kinetic modeling. Ensure ethical compliance for radioactive waste disposal .

Q. Guidelines for Rigorous Research Design

- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (understudied S-alkyl purines), Ethical (toxicity protocols), and Relevant (cancer therapeutics) .

- PICO Framework : Define Population (e.g., enzyme targets), Intervention (this compound), Comparison (6-mercaptopurine), and Outcome (IC₅₀ reduction) .

属性

IUPAC Name |

6-propylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h4-5H,2-3H2,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLUVMLJJNTHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212047 | |

| Record name | Purine, 6-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6288-93-3 | |

| Record name | 6-(Propylthio)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6288-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Propylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006288933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Propylthio)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(PROPYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYX84RD9BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。